molecular formula C4H7N3O B12335930 1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- CAS No. 716329-41-8

1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)-

Cat. No.: B12335930
CAS No.: 716329-41-8
M. Wt: 113.12 g/mol
InChI Key: HQQXABTZXRCQIE-GSVOUGTGSA-N
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Description

1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- is a compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The oxadiazole ring is an aromatic heterocycle that has been widely studied for its potential in drug development due to its stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- can be synthesized through several methods. One common approach involves the cyclization of acyl hydrazides under semi-aqueous conditions . This method avoids the need for highly oxophilic reagents and allows for the straightforward removal of co-products by a standard aqueous wash. Another method involves the oxidation of tetrazoles in the presence of aldehydes .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often involves the use of scalable and efficient synthetic routes. For example, the reaction of tetrazoles with acyl chlorides provides oxadiazoles with the release of nitrogen gas . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and applications.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2-methanamine, alpha-methyl-, (alphaR)- involves its interaction with specific molecular targets and pathways. For example, it can act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, conserving hydrogen bonding networks within receptor sites while providing hydrolytic stability . This makes it a valuable component in drug design and development.

Properties

CAS No.

716329-41-8

Molecular Formula

C4H7N3O

Molecular Weight

113.12 g/mol

IUPAC Name

(1R)-1-(1,3,4-oxadiazol-2-yl)ethanamine

InChI

InChI=1S/C4H7N3O/c1-3(5)4-7-6-2-8-4/h2-3H,5H2,1H3/t3-/m1/s1

InChI Key

HQQXABTZXRCQIE-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C1=NN=CO1)N

Canonical SMILES

CC(C1=NN=CO1)N

Origin of Product

United States

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